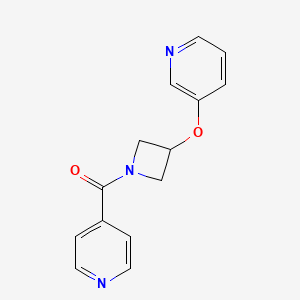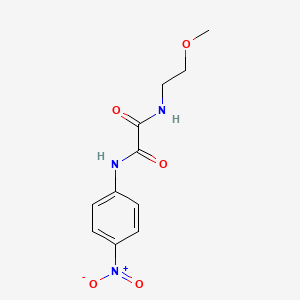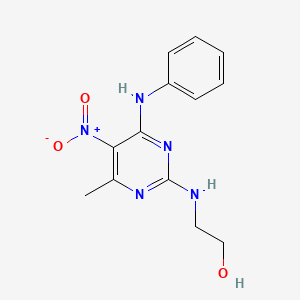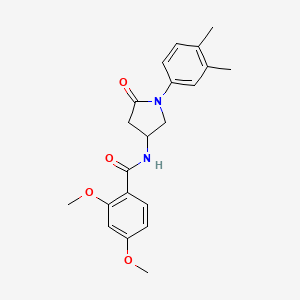
(3-(Pyridin-3-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Pyridin-3-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone is a chemical compound that has been widely studied in scientific research due to its potential applications in medicinal chemistry. This compound is a type of azetidine derivative that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Green Chemistry
The compound can be synthesized using a green and practical method that involves catalytic amounts of molecular iodine under microwave irradiation . This method allows for the introduction of various substituents at both the N-1 and C-4 positions of the 2-azetidinone ring. Notably, the C-4 substituent does not significantly affect the reaction yield or rate. Optically pure derivatives have also been obtained using this methodology.
Medicinal Chemistry and β-Lactam Antibiotics
The 2-azetidinone ring system is a fundamental structural feature in several broad-spectrum β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. These antibiotics are crucial for treating bacterial infections. Interestingly, the discovery of nocardicins and monobactams demonstrated that β-lactams do not necessarily require a conformationally constrained bicyclic structure to exhibit pharmacological activity. Instead, the presence of a suitably functionalized 2-azetidinone ring is essential .
Anti-Fibrotic Activity
In a separate study, novel compounds containing a pyridine moiety were synthesized, some of which showed better anti-fibrotic activity than existing drugs like Pirfenidone. For instance, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate exhibited promising activity with an IC50 value of 45.69 μM. These findings highlight the potential of related compounds for treating fibrotic conditions .
Mechanistic Insights
The rapid synthesis of 3-pyrrole-substituted 2-azetidinones using molecular iodine and microwave irradiation suggests a synergistic effect between the Lewis acid catalyst (iodine) and microwave energy. Mechanistic insights based on 1H-NMR spectroscopy have been proposed to explain the reaction pathway .
properties
IUPAC Name |
pyridin-4-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(11-3-6-15-7-4-11)17-9-13(10-17)19-12-2-1-5-16-8-12/h1-8,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTINBHHFQGBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridin-3-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2744336.png)


![4-Methyl-2-[(4-methylquinazolin-2-yl)methoxymethyl]quinazoline](/img/structure/B2744339.png)
![N-(4-ethoxy-2-nitrophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide](/img/structure/B2744342.png)

![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2744347.png)

![6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2744350.png)

![N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide](/img/structure/B2744352.png)
![1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2744353.png)
![Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride](/img/structure/B2744357.png)